1-(3,5-Difluoropyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile
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Overview
Description
1-(3,5-Difluoropyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a difluoropyridine moiety and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluoropyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile typically involves multiple steps:
Formation of 3,5-Difluoropyridine-2-carbonyl chloride: This intermediate can be synthesized by reacting 3,5-difluoropyridine with thionyl chloride under reflux conditions.
Coupling with 3,3-Dimethylpiperidine-2-carbonitrile: The carbonyl chloride intermediate is then reacted with 3,3-dimethylpiperidine-2-carbonitrile in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluoropyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The difluoropyridine ring can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Major Products:
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of N-oxide derivatives.
Scientific Research Applications
1-(3,5-Difluoropyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoropyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation and neurotransmission, depending on its specific application in medicinal chemistry.
Comparison with Similar Compounds
3,5-Difluoropyridine-2-carbonyl chloride: A precursor in the synthesis of the target compound.
3,3-Dimethylpiperidine-2-carbonitrile: Another precursor used in the synthesis.
Uniqueness: 1-(3,5-Difluoropyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile is unique due to its combined structural features of a difluoropyridine ring and a piperidine ring, which confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
IUPAC Name |
1-(3,5-difluoropyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-14(2)4-3-5-19(11(14)7-17)13(20)12-10(16)6-9(15)8-18-12/h6,8,11H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAQWCYAJKHANU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C#N)C(=O)C2=C(C=C(C=N2)F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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